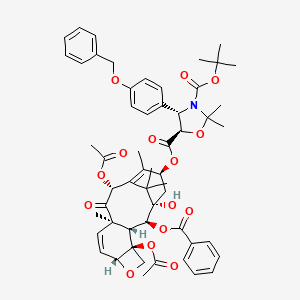
Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Pollutant Standards
Stable isotope-labeled compounds like C8H7ClO3 are used as standards in environmental analysis. They help in the accurate quantification of pollutants in various environmental samples, such as air, water, soil, and sediments, aiding in the assessment of pollution levels and the effectiveness of environmental policies .
Organic Synthesis
In organic chemistry, C8H7ClO3 serves as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure allows for the introduction of a chloro group and a protected hydroxy group, which can be further manipulated to create a wide range of organic compounds .
Clinical Diagnostics
Isotopically labeled compounds, including Trideuterio(1-13C)methyl 5-chloro-2-hydroxybenzoate , are used in diagnostic assays. They can serve as internal standards in mass spectrometry-based methods, ensuring precision and accuracy in the measurement of biomarkers for various diseases .
Chemical Identification and Quantification
The compound’s isotopic labeling is beneficial for chemical identification and quantification. It can be used as a reference standard in NMR spectroscopy and other analytical techniques to determine the structure, purity, and concentration of chemical samples .
Eigenschaften
IUPAC Name |
trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHRMZKJXOWFC-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)C1=C(C=CC(=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol](/img/structure/B584346.png)


![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)


